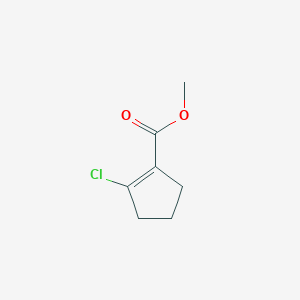

1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester

Description

Ring Puckering in Cyclopentene

Cyclopentene adopts a non-planar envelope conformation to minimize torsional strain. In this arrangement, four carbons lie in a plane, while the fifth (often the carbon adjacent to substituents) is out-of-plane. For 1-cyclopentene derivatives, the double bond between C1 and C2 introduces additional strain, requiring puckering to alleviate eclipsing interactions.

Key conformational features :

- Puckering angle : Experimental studies suggest a dihedral angle of ~23–26° for cyclopentene derivatives, with substituents influencing the equilibrium.

- Substituent effects : The methyl ester at C1 and chlorine at C2 likely stabilize specific puckered conformers. The electron-withdrawing chlorine may favor a conformation where it is anti to the ester group, reducing steric clashes.

Bond Angles and Strain

| Parameter | Value | Source |

|---|---|---|

| C1–C2 bond angle (double bond) | ~107° | |

| C2–Cl bond angle | ~110° | |

| Ester carbonyl (C=O) bond angle | ~120° |

The cyclopentene ring’s bond angles deviate from ideal tetrahedral values due to ring strain. The double bond’s rigidity restricts rotation, while the ester and chlorine groups adopt positions that minimize steric and electronic repulsion.

Comparative Analysis of Tautomeric Forms

The compound’s tautomerism is limited by its ester group, which stabilizes the keto form over enol alternatives.

Keto vs. Enol Stabilization

| Factor | Keto Form | Enol Form |

|---|---|---|

| Resonance stabilization | Strong (ester resonance + chlorine electron-withdrawing) | Weak (enol lacks resonance stabilization) |

| Strain | Minimal | Elevated (ring strain in enol) |

| Enol content | Dominant (>99.9%) | Negligible (<0.1%) |

The ester’s resonance delocalizes electron density from the carbonyl oxygen, making the keto form energetically favorable. The chlorine substituent further stabilizes the keto form via inductive withdrawal, reducing enol formation.

Electronic Effects

The chlorine atom at C2 withdraws electron density, polarizing the C–Cl bond. This effect:

- Enhances carbonyl stability : By increasing the electrophilicity of the carbonyl carbon, making nucleophilic attack less favorable.

- Reduces enol acidity : The electron-withdrawing nature of chlorine lowers the acidity of α-hydrogens, further suppressing enol tautomerism.

Stereochemical Considerations in Cyclopentene Derivatives

The compound’s stereochemistry is influenced by the cyclopentene ring’s geometry and substituent positioning.

Conformational Isomerism

The molecule exhibits conformational isomerism due to ring puckering. Two primary conformers are possible:

- Puckered upward : Chlorine in an exo position, ester in an endo position.

- Puckered downward : Chlorine in an endo position, ester in an exo position.

Experimental data suggest that the chlorine exo conformer is more stable, as it minimizes steric clashes between the bulky ester and ring substituents.

Substituent Orientation

The ester group’s orientation is constrained by the ring’s double bond. The methoxy group adopts a trans configuration relative to the chlorine atom to avoid steric hindrance, as indicated by computational studies.

Properties

IUPAC Name |

methyl 2-chlorocyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENYKUCNYIQEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458263 | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66839-38-1 | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester is an organic compound characterized by its unique cyclopentene structure, which includes a carboxylic acid group and a chlorine atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are influenced by its structural features. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

- Molecular Formula : C₇H₉ClO₂

- Molecular Weight : Approximately 160.60 g/mol

- Appearance : Colorless liquid

- Density : About 1.4 g/cm³

- Boiling Point : Approximately 248.2 °C at 760 mmHg

The compound's reactivity is influenced by its functional groups, particularly the ester and chloro substituents, which can affect interactions with biological macromolecules.

This compound has been investigated for its interactions with enzymes and proteins. These interactions can lead to modulation of enzymatic activity through inhibition or activation.

Enzyme Interactions

The compound may interact with various enzymes involved in metabolic pathways. For instance:

- Inhibition of Enzymes : It can inhibit specific enzymes, potentially leading to altered metabolic processes.

- Activation of Enzymes : Conversely, it may activate certain enzymes, enhancing metabolic activity.

Cellular Effects

This compound influences cellular functions significantly:

- Cell Signaling : It modulates signaling pathways that can affect gene expression and cellular metabolism.

- Gene Expression : Changes in gene expression profiles have been noted, particularly in genes related to energy production and biosynthesis .

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include:

- Binding Interactions : The compound binds to specific biomolecules, altering their function.

- Subcellular Localization : Its localization within cells can dictate its biological activity, affecting interactions with target proteins and pathways.

Dosage Effects and Toxicity

Studies indicate that the biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, beneficial effects are observed.

- High Doses : Increased concentrations may lead to toxicity or adverse effects in animal models.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to this compound:

| Study | Findings |

|---|---|

| Investigated antimicrobial activity; potential as a therapeutic agent against bacterial infections. | |

| Study B | Explored structural analogs showing varying MICs against Gram-positive and Gram-negative bacteria. |

| Study C | Chemical reactivity studies indicating potential interactions with proteins and enzymes affecting biological pathways. |

Comparison with Similar Compounds

Research Findings and Data Gaps

- Chlorinated Esters : Chloro-substituted esters generally exhibit higher stability toward hydrolysis compared to hydroxylated analogs (e.g., 1-hydroxy-, ethyl ester in ) but lower solubility in polar solvents .

- Ring Unsaturation : The cyclopentene ring in the target compound increases reactivity toward electrophiles (e.g., bromine addition) compared to saturated analogs like the 1-ethyl derivative .

- Data Limitations : Direct experimental data (e.g., NMR, boiling point) for the target compound is absent in the evidence, necessitating reliance on computational predictions or extrapolation from analogs.

Preparation Methods

Esterification of Cyclopentanone-2-carboxylic Acid

A key intermediate, cyclopentanone-2-carboxylic acid methyl ester, can be prepared via a high-yield esterification process involving:

- Reagents: Dimethylformamide (DMF) as solvent, sodium methoxide as catalyst/base, and dimethyl adipate as esterification agent.

- Conditions: Stirring DMF with sodium methoxide at 90–110 °C, followed by dropwise addition of dimethyl adipate and reflux for 8–10 hours.

- Workup: Removal of DMF under reduced pressure, acidification with hydrochloric acid, extraction with toluene, washing, and vacuum distillation to isolate the methyl ester.

This method achieves yields up to 99% with efficient recovery of by-products like methanol and minimal environmental impact due to controlled exhaust and residue treatment.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | DMF + Sodium methoxide (120-140 kg per 1000-1100 kg DMF) | Catalyst activation and solvent | Stir 20-40 min, 90-110 °C |

| 2 | Dimethyl adipate (300-500 kg) | Esterification agent | Dropwise addition, reflux 8-10 h |

| 3 | Removal of DMF under reduced pressure | Solvent removal | Cooling to 40-60 °C |

| 4 | Toluene + 30% HCl + Water | Acidification and extraction | Stirring and phase separation |

| 5 | Washing and vacuum distillation | Purification | Recovery of toluene and product |

Chlorination to Introduce 2-Chloro Substituent

The chlorination at the 2-position of the cyclopentene ring is typically achieved by selective halogenation methods, which may include:

- Electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

- Radical chlorination under UV light or radical initiators, though this is less selective.

- Halogenation of activated intermediates such as enol ethers or enolates derived from the methyl ester.

The choice of chlorination method depends on the desired regio- and stereoselectivity, with electrophilic chlorination favored for precision.

Representative Synthetic Route Summary

| Stage | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Cyclopentanone to acid | Oxidation | KMnO4 or other oxidants | Cyclopentene-1-carboxylic acid |

| Acid to methyl ester | Esterification | Methanol, acid catalyst or sodium methoxide | Methyl cyclopentene carboxylate |

| Ester chlorination | Electrophilic halogenation | NCS or Cl2, solvent (e.g., CCl4), controlled temp | 2-chloro methyl ester derivative |

Detailed Research Findings and Notes

- The esterification method using DMF and sodium methoxide with dimethyl adipate is industrially scalable, providing high yield and purity with environmentally conscious waste management.

- Chlorination requires careful control to avoid over-chlorination or ring halogenation at undesired positions. Literature suggests that mild electrophilic chlorination reagents under low temperature favor substitution at the 2-position of the cyclopentene ring.

- Purification typically involves solvent extraction and vacuum distillation to separate the desired methyl ester from side products and unreacted materials.

- The process benefits from recovery and recycling of solvents like toluene and DMF, reducing cost and environmental footprint.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| DMF quantity | 1000–1100 kg | Solvent for esterification |

| Sodium methoxide | 120–140 kg | Catalyst/base |

| Dimethyl adipate | 300–500 kg | Esterification reagent |

| Temperature (esterification) | 90–110 °C | Reflux for 8–10 hours |

| Acidification agent | 30% HCl, 200–400 kg | For acidification and extraction |

| Toluene | 800–1200 kg | Extraction solvent |

| Chlorination reagent | NCS or Cl2 (stoichiometric) | For 2-chloro substitution |

| Purification | Vacuum distillation | Product isolation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester?

- Methodological Answer : The compound can be synthesized via cyclopropanation or esterification reactions. For example, the Kulinkovich reaction (a titanium-mediated cyclopropanation) is applicable for generating strained cyclopropane intermediates, which can be functionalized further. A retrosynthetic approach (as described in ) involves converting cyclopropanol intermediates into carboxylic acids, followed by esterification with methanol. Key steps include controlling regioselectivity during cyclopropane formation and optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize side products like diastereomers or over-chlorinated derivatives .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to confirm the ester group (δ ~3.6–3.8 ppm for methyl ester), cyclopentene ring protons (δ ~5.0–6.0 ppm), and chlorine substituent effects on neighboring carbons.

- GC-MS or LC-MS : To assess purity and molecular ion peaks (expected molecular weight: ~174.6 g/mol based on CHClO).

- IR spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm) and C-Cl bonds (550–850 cm) .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : The compound’s ester and chloro groups make it susceptible to hydrolysis and oxidation. Store under inert gas (N or Ar) at –20°C in anhydrous solvents (e.g., dichloromethane or acetone). Avoid prolonged exposure to moisture or light, as these may degrade the ester moiety or induce racemization in chiral derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Contradictions in stereochemistry (e.g., unexpected diastereomer ratios) may arise from competing reaction pathways. Solutions include:

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Computational modeling : DFT calculations to predict transition-state energies and identify favored stereochemical pathways.

- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired intermediates (e.g., lower temps for kinetic control) .

Q. What mechanistic insights explain the reactivity of the chloro-substituted cyclopentene moiety in cross-coupling reactions?

- Methodological Answer : The 2-chloro group acts as a leaving group, enabling nucleophilic substitution (S2) or elimination reactions. In cross-coupling (e.g., Suzuki-Miyaura), the cyclopentene ring’s strain may limit reactivity unless palladium catalysts with bulky ligands (e.g., SPhos) are used to stabilize intermediates. Kinetic studies (e.g., monitoring by F NMR with fluorinated analogs) can elucidate rate-determining steps .

Q. How does the compound’s electronic structure influence its pharmacological potential?

- Methodological Answer : The electron-withdrawing chlorine and ester groups polarize the cyclopentene ring, enhancing electrophilicity. This property is exploited in medicinal chemistry for covalent inhibition (e.g., targeting cysteine residues in enzymes). Computational studies (e.g., molecular docking, QSAR) can predict binding affinities to biological targets, while in vitro assays (e.g., enzyme inhibition, cytotoxicity) validate activity. Note: Chlorinated esters are common intermediates in drugs like Clopidogrel, where stereochemistry critically impacts efficacy .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer : Trace impurities (e.g., unreacted starting materials, dechlorinated by-products) require sensitive methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.